3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol
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Overview
Description
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol typically involves the reaction of ethylamine with a suitable precursor to form the oxazole ring, followed by the introduction of the propanol group. One common method involves the cyclization of a β-keto ester with ethylamine under acidic conditions to form the oxazole ring. The resulting intermediate is then subjected to reduction and subsequent functional group transformations to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form the corresponding saturated heterocycle.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 3-(3-Ethyl-1,2-oxazol-5-yl)propanal or 3-(3-Ethyl-1,2-oxazol-5-yl)propanoic acid.
Reduction: Formation of 3-(3-Ethyl-1,2-oxazolidin-5-yl)propan-1-ol.
Substitution: Formation of 3-(3-Ethyl-1,2-oxazol-5-yl)propyl halides or amines.
Scientific Research Applications
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1,2-oxazol-5-yl)propan-1-ol
- 3-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol
- 3-(3-Isopropyl-1,2-oxazol-5-yl)propan-1-ol
Uniqueness
3-(3-Ethyl-1,2-oxazol-5-yl)propan-1-ol is unique due to the presence of the ethyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(3-ethyl-1,2-oxazol-5-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-7-6-8(11-9-7)4-3-5-10/h6,10H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWJUISCNXFRFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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